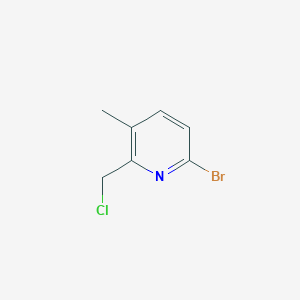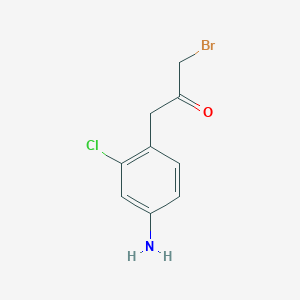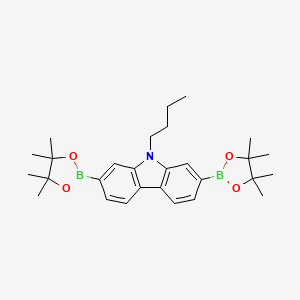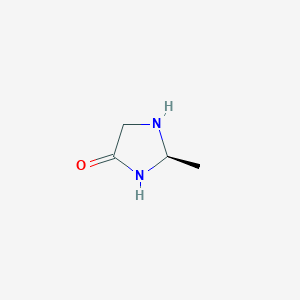
2-(Benzyloxy)-3-iodopyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-3-iodopyridin-4-amine is an organic compound that belongs to the class of aminopyridines. It is characterized by the presence of a benzyloxy group at the second position, an iodine atom at the third position, and an amine group at the fourth position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-iodopyridin-4-amine typically involves a multi-step process. One common method includes the iodination of 2-(Benzyloxy)pyridine followed by amination. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under mild conditions. The resulting 3-iodo-2-(benzyloxy)pyridine is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-3-iodopyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group, and the amine group can be reduced to an alkylamine.
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the iodine atom.
Oxidation: Employs oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various aryl or alkyl derivatives depending on the nucleophile used.
Oxidation Products: Carbonyl derivatives of the benzyloxy group.
Reduction Products: Alkylamine derivatives of the amine group.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-3-iodopyridin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-3-iodopyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding, further stabilizing the interaction. The amine group can form hydrogen bonds with the target, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the iodine and amine groups, making it less reactive in certain chemical reactions.
3-Iodo-4-aminopyridine: Lacks the benzyloxy group, affecting its binding affinity and reactivity.
2-(Benzyloxy)-3-chloropyridin-4-amine: Similar structure but with a chlorine atom instead of iodine, resulting in different reactivity and properties.
Uniqueness
2-(Benzyloxy)-3-iodopyridin-4-amine is unique due to the combination of the benzyloxy, iodine, and amine groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C12H11IN2O |
|---|---|
Molekulargewicht |
326.13 g/mol |
IUPAC-Name |
3-iodo-2-phenylmethoxypyridin-4-amine |
InChI |
InChI=1S/C12H11IN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) |
InChI-Schlüssel |
SMPVKTPNNLFQOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=NC=CC(=C2I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)





![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
![6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14039000.png)
